Galactostatin

Overview

Description

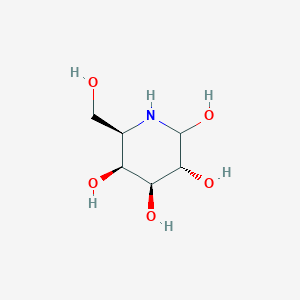

Galactostatin, chemically known as (3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol, is a potent and specific inhibitor of β-galactosidase enzymes. It was first isolated from Streptomyces lydicus PA-5725 and belongs to the class of iminosugars—carbohydrate analogs where the ring oxygen is replaced by a nitrogen atom. Its molecular formula is C₆H₁₃NO₅, with a molecular weight of 179.17 g/mol and a melting point of 93–95°C (decomposition) . The compound features four stereocenters, which are critical for its enzymatic inhibitory activity .

This compound’s mechanism involves mimicking the transition state of galactose-containing substrates during hydrolysis, thereby competitively inhibiting β-galactosidases. This property has made it a valuable tool in glycobiology research and a candidate for therapeutic applications in lysosomal storage disorders like GM1 gangliosidosis .

Preparation Methods

Oxidation of Galactostatin to this compound-Lactam

The oxidation of this compound to its lactam derivative represents a critical step in modifying its inhibitory properties. This transformation was achieved using iodine (I₂) and sodium hydroxide (NaOH) under controlled conditions .

Reaction Procedure

A solution of this compound (200 mg) in water (4 mL) was treated with alternating additions of 0.2 N I₂ (1.2 mL) and 0.2 N NaOH (1.8 mL) over one hour at room temperature. The mixture was stirred for an additional hour, then passed through a Dowex-50Wx8 (H⁺) column. The effluent was treated with silver carbonate (Ag₂CO₃, 2.2 g) to remove residual iodide, filtered, and lyophilized to yield this compound-lactam .

Analytical Characterization

-

IR Spectroscopy : Peaks at 3360 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch of lactam) .

-

Mass Spectrometry : Parent ion at m/z 178 (M⁺+1), fragments at m/z 159 (M⁺–H₂O) and 146 (M⁺–CH₂OH) .

-

Elemental Analysis : Found C 40.40%, H 6.07%, N 7.88% (theoretical C 40.68%, H 6.26%, N 7.91%) .

Table 1: Oxidation Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reagents | I₂, NaOH |

| Temperature | Room temperature (25°C) |

| Yield | Not explicitly reported |

| Key Spectral Data | IR: 1650 cm⁻¹; MS: m/z 178 |

Reduction of this compound to 1-Deoxythis compound

The reduction of this compound to 1-deoxythis compound enhances its metabolic stability by eliminating the hydroxyl group at the C-1 position. This method employs catalytic hydrogenation .

Reaction Procedure

This compound (200 mg) was dissolved in 50% ethanol (EtOH) containing acetic acid (0.1 mL) and platinum oxide (PtO₂, 40 mg). The mixture was stirred under hydrogen gas (H₂) for 5 hours. Post-reaction, the catalyst was removed via centrifugation, and the supernatant was purified using a Dowex-2x8 (OH⁻) column. The product, 1-deoxythis compound, was isolated after evaporation .

Analytical Characterization

-

Mass Spectrometry : Parent ion at m/z 164 (M⁺+1), base ion at m/z 132 (M⁺–CH₂OH) .

-

Elemental Analysis : Found C 57.57%, H 5.64%, N 11.18% (theoretical C 57.59%, H 5.64%, N 11.19%) .

Table 2: Reduction Reaction Parameters

| Parameter | Details |

|---|---|

| Catalyst | PtO₂ |

| Solvent System | 50% EtOH, 0.1% AcOH |

| Reaction Time | 5 hours |

| Key Spectral Data | MS: m/z 164 |

Stereoselective Synthesis from L-Quebrachitol

A chiral synthesis of (+)-galactostatin was achieved using L-quebrachitol, a naturally occurring cyclitol, as the starting material. This approach emphasizes regioselective ring cleavage and stereochemical control .

Synthetic Pathway

-

Azido Functionalization : L-Quebrachitol was subjected to stereoselective azidation to introduce the amine moiety.

-

Baeyer-Villiger Oxidation : The cyclohexane ring underwent regioselective cleavage using a Baeyer-Villiger reaction, forming a ketone intermediate.

-

Reductive Amination : The ketone was converted to the target amine via reductive amination, preserving the D-galacto configuration .

Key Advantages

-

Chiral Integrity : L-Quebrachitol’s inherent chirality eliminates the need for racemic resolution .

-

Regioselectivity : The Baeyer-Villiger reaction preferentially cleaves the C4–C5 bond, ensuring correct stereochemistry .

Table 3: Stereoselective Synthesis Metrics

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azidation | NaN₃, Lewis acid catalyst | Introduction of N₃ group |

| Baeyer-Villiger | m-CPBA, BF₃·Et₂O | Ketone formation |

| Reductive Amination | NaBH₃CN, NH₄OAc | Amine generation |

Comparative Analysis of Preparation Methods

Efficiency and Practicality

-

Oxidation/Reduction : Suitable for derivative synthesis but requires stringent pH control .

-

Chiral Synthesis : Higher stereochemical fidelity but involves multi-step optimization .

Spectral Data Consistency

Chemical Reactions Analysis

Types of Reactions

Galactostatin undergoes various chemical reactions, including oxidation and reduction. The oxidation product is 5-amino-5-deoxygalactonic-δ-lactam (this compound-lactam), and the reduction product is 5-amino-1,5-dideoxygalactopyranose (1-deoxythis compound) .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

Oxidation: 5-amino-5-deoxygalactonic-δ-lactam

Reduction: 5-amino-1,5-dideoxygalactopyranose

Scientific Research Applications

Biochemical Research

Galactostatin serves as a crucial tool in biochemistry, primarily for studying the inhibition of β-galactosidase enzymes. These enzymes are essential for hydrolyzing lactose into glucose and galactose, making this compound valuable for investigating enzyme kinetics and mechanisms of action. Its competitive inhibition profile allows researchers to explore enzyme activity under various conditions, providing insights into metabolic pathways involving galactosides .

Medical Applications

The therapeutic potential of this compound is significant, particularly concerning diseases linked to β-galactosidase activity. Conditions such as galactosemia, where individuals cannot properly metabolize galactose due to enzyme deficiencies, may benefit from treatments involving this compound or its derivatives. Research indicates that this compound could help regulate metabolic processes and mitigate the effects of excess galactose in affected patients .

Industrial Applications

In the dairy industry, this compound is utilized to study lactose hydrolysis processes. By inhibiting β-galactosidase, it aids in the production of lactose-free dairy products, which are essential for lactose-intolerant consumers. This application highlights the compound's role in enhancing food product accessibility and safety .

Case Study 1: Enzyme Kinetics

A study published in Agricultural and Biological Chemistry explored the structural characteristics of this compound and its derivatives. Researchers synthesized two derivatives through oxidation and reduction processes to assess their inhibitory effects on β-galactosidase. The findings indicated that while all variants exhibited inhibition, this compound maintained superior efficacy .

Case Study 2: Lactose Hydrolysis

In industrial applications, researchers have investigated the use of this compound in lactose hydrolysis within dairy processing. The compound's ability to inhibit β-galactosidase has been linked to improved production rates of lactose-free products, demonstrating practical benefits for consumers with lactose intolerance .

Mechanism of Action

Galactostatin inhibits β-galactosidase by binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition is competitive, with this compound and its derivatives showing high affinity for the enzyme . The molecular target is the β-galactosidase enzyme, and the pathway involves the disruption of the enzyme’s catalytic activity.

Comparison with Similar Compounds

Structural Comparison

Galactostatin shares structural similarities with other iminosugars but differs in hydroxyl group configuration and stereochemistry, leading to divergent biological activities:

Key Observations :

- This compound’s 6-hydroxymethyl group distinguishes it from Nojirimycin and Mannojirimycin, which lack this moiety.

- Deoxygalactonojirimycin (DGJ), a derivative of this compound, replaces a hydroxyl group with hydrogen, enhancing stability and selectivity for α-galactosidase A .

Enzymatic Inhibition Profiles

Inhibitory Potency (Ki Values) :

Key Findings :

- This compound exhibits nanomolar affinity for β-galactosidase, outperforming Nojirimycin’s inhibition of α-glucosidase .

Biological Activity

Galactostatin is a notable β-galactosidase inhibitor derived from the fermentation broth of Streptomyces lydicus PA-5726. This compound has garnered attention for its potential applications in biochemistry and pharmacology due to its ability to inhibit β-galactosidase enzymes, which play critical roles in various biological processes, including lactose metabolism and cell signaling.

Chemical Structure and Derivatives

The chemical structure of this compound is identified as 5-amino-5-deoxygalactopyranose, where the ring oxygen of galactose is replaced by nitrogen. Its derivatives include:

- This compound-lactam : Formed through oxidation, this derivative exhibits altered biological properties.

- 1-Deoxythis compound : Resulting from reduction, this compound also retains inhibitory functions against β-galactosidases.

These modifications can influence the potency and specificity of this compound's inhibitory effects on various enzymes.

This compound demonstrates a strong inhibitory activity against β-galactosidases, which are enzymes responsible for hydrolyzing β-galactosides into monosaccharides. The inhibition mechanism primarily involves competitive inhibition, where this compound binds to the active site of the enzyme, preventing substrate access. This was evidenced by studies showing IC50 values ranging from 0.59 µM to 1.18 µM against specific β-galactosidases like Nf-LacZ and WspA1 .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity in both acidic and neutral environments. It has been shown to inhibit several β-galactosidases effectively, making it a valuable tool in studying enzyme kinetics and carbohydrate metabolism . The low acute toxicity (LD50 of 1016 mg/kg in mice) further supports its potential for therapeutic applications .

Case Studies

- Inhibition of Lactose Metabolism : In studies involving lactose-intolerant models, this compound's ability to inhibit β-galactosidase has been explored as a means to manage lactose metabolism, potentially offering a dietary supplement for individuals with lactose intolerance.

- Cancer Research : this compound's role in modulating glycosylation patterns in cancer cells has been investigated, with implications for tumor progression and metastasis due to altered cell signaling pathways influenced by glycan structures.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of action of Galactostatin, and how is it experimentally validated?

this compound is a potent inhibitor of β-galactosidase enzymes, competitively binding to the active site and mimicking the transition state of substrate hydrolysis. Experimental validation typically involves:

- Kinetic assays : Measuring inhibition constants (Ki) via Lineweaver-Burk plots or nonlinear regression to determine competitive/non-competitive binding modes .

- Structural analysis : X-ray crystallography or molecular docking to visualize inhibitor-enzyme interactions .

- In vitro validation : Using purified enzymes (e.g., E. coli β-galactosidase) to confirm specificity before advancing to cellular models .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Synthesis protocols often follow multi-step organic reactions, with critical quality controls:

- Stereochemical purity : Use chiral HPLC or NMR to verify configuration at key carbon centers .

- Intermediate characterization : IR spectroscopy for functional groups (e.g., hydroxyl, amine) and mass spectrometry for molecular weight confirmation .

- Example procedure :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DCC, DMAP, CH₂Cl₂ | 78 | >95% |

| 2 | NaBH₄, MeOH | 85 | >98% |

| (Adapted from enzymatic inhibitor synthesis guidelines ) |

Q. How do researchers measure the inhibitory efficacy of this compound against target enzymes?

Key methodologies include:

- IC₅₀ determination : Dose-response curves using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactopyranoside) .

- Time-dependent inactivation : Pre-incubating enzyme with inhibitor to assess irreversible binding .

- Selectivity screening : Testing against related glycosidases (e.g., α-galactosidase, glucocerebrosidase) to rule off-target effects .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory reports on this compound’s selectivity across enzyme isoforms?

Contradictions often arise from assay conditions or isoform-specific structural variations. Mitigation strategies:

- Controlled variables : Standardize pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for metalloenzymes) .

- Isoform-specific assays : Use recombinant enzymes with confirmed purity and activity (e.g., human vs. bacterial β-galactosidase) .

- Data normalization : Express inhibition as % activity relative to positive/negative controls to minimize batch variability .

Q. What strategies are effective in optimizing this compound’s stability in in vivo models, and how are these validated methodologically?

Stability optimization involves:

- Prodrug design : Introduce lipophilic groups (e.g., acetylated hydroxyls) to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- Pharmacokinetic profiling : LC-MS/MS to track plasma half-life and tissue distribution in rodent models .

- Metabolite identification : Incubate with liver microsomes and use high-resolution mass spectrometry to detect degradation products .

Q. Key Considerations for Data Reporting

- Reproducibility : Document buffer compositions, enzyme sources, and instrument calibration details in supplementary materials .

- Contradiction resolution : Compare methodologies across studies (e.g., substrate concentrations, detection methods) to identify confounding factors .

- Ethical transparency : Disclose all negative results (e.g., failed inhibition assays) to avoid publication bias .

Properties

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMYHTUCJVZIRP-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920542 | |

| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107537-94-0 | |

| Record name | 5-Amino-5-deoxygalactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.